1-(1H-indol-4-yl)-N-methylmethanamine
Overview
Description
1-(1H-indol-4-yl)-N-methylmethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole ring system is a core structure in many biologically active molecules, making it a crucial target for synthetic chemists .
Preparation Methods
The synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1H-indol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(1H-indol-4-yl)-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects . For example, they can inhibit the activity of certain enzymes or modulate receptor signaling pathways .
Comparison with Similar Compounds
1-(1H-indol-4-yl)-N-methylmethanamine can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter.
Serotonin: Another indole derivative that acts as a neurotransmitter and is involved in regulating mood and behavior.
Indole-3-acetic acid: A plant hormone that plays a crucial role in plant growth and development.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ significantly from other indole derivatives .
Biological Activity
1-(1H-indol-4-yl)-N-methylmethanamine, also known as 4-(N-methylaminomethyl)indole, is a compound characterized by its unique structure that incorporates an indole ring and a primary amine group. With a molecular formula of C10H12N2 and a molecular weight of approximately 160.22 g/mol, this compound has attracted attention for its potential biological activities, particularly as a modulator of neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity, particularly in relation to the dopaminergic and serotonergic pathways. These pathways are crucial for various neurological functions, including mood regulation, reward processing, and motor control. The compound's interactions with serotonin and dopamine receptors suggest potential implications in treating mood disorders and other neurological conditions.
The biological activity of this compound is primarily mediated through its ability to bind to specific receptors involved in neurotransmission. This binding could influence neurotransmitter release and receptor signaling, leading to changes in neuronal excitability and synaptic transmission.
Target Receptors
- Serotonin Receptors : The compound may interact with various serotonin receptor subtypes, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : Potential modulation of dopaminergic pathways could affect reward mechanisms and motor control.
Synthesis Methods
Several methods have been explored for synthesizing this compound, highlighting its synthetic accessibility:
Synthesis Method | Description |
---|---|
Mannich Reaction | Involves the reaction of indole derivatives with formaldehyde and methylamine. |
Reductive Amination | Utilizes carbonyl compounds and amines under reducing conditions to form the desired amine. |
Case Studies and Research Findings
Despite limited published research specifically on this compound, studies on related indole compounds provide insights into its potential biological activities.
Neurotransmitter Modulation
A study indicated that compounds with indole structures often exhibit modulatory effects on neurotransmitter systems. For example:
- Indole Derivatives : Various indole derivatives have shown promise in enhancing serotonin levels, which could be beneficial in treating depression and anxiety disorders.
Gene Regulation
Preliminary findings suggest that this compound may bind to specific DNA response elements, indicating a role in gene regulation related to energy metabolism.
Comparative Analysis with Related Compounds
The following table compares this compound with similar biologically active compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Methylaminomethyl)indole | C10H12N2 | Similar structure; potential CNS effects |
5-Hydroxytryptamine (Serotonin) | C10H12N2O | Direct involvement in serotonin signaling |
N,N-Dimethyltryptamine | C12H16N2 | Known psychedelic; affects serotonin receptors |
5-Methoxy-N,N-dimethyltryptamine | C13H18N2O | Similar psychoactive properties |
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOSZVHVILMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500973 | |
Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-22-2, 94980-84-4 | |
Record name | N-Methyl-1H-indole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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